N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-12-6-8-13(9-7-12)29(25,26)23-16-10-17(28-19-20-11-21-22-19)18(24)15-5-3-2-4-14(15)16/h2-11,23-24H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKNRLBWWDPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment to the Naphthalene Ring: The triazole ring is then attached to the naphthalene ring through a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.
Formation of the Methoxybenzene Sulfonamide Moiety: This involves sulfonation of methoxybenzene followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the naphthalene ring can undergo oxidation to form a quinone derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for studying the biological activity of triazole-containing compounds.
Medicine
The sulfonamide moiety suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antifungal agent. The triazole ring is a common feature in many pharmaceuticals, indicating potential for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that interact with the sulfonamide group. The triazole ring could also play a role in binding to biological targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 1,2,4-triazole-thioether linkage and naphthalene-sulfonamide framework. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- The 1,2,4-triazole group in the target compound distinguishes it from 1,2,3-triazole derivatives (e.g., 6m ), which may alter electronic properties and biological interactions.
- Bromine or chlorine substituents in analogues (e.g., ) may increase steric bulk but improve lipophilicity, affecting membrane permeability.
Physicochemical Properties
Spectroscopic and analytical data highlight critical differences:
Key Insights :
Biological Activity
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound contains a triazole moiety, which is known for its diverse therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.54 g/mol. Its structure includes a naphthalene ring substituted with a hydroxy group and a sulfonamide group linked to a methoxybenzene derivative.
Antifungal and Antibacterial Properties
Triazole derivatives have been widely studied for their antifungal and antibacterial activities. Research indicates that compounds containing the triazole moiety can inhibit the growth of various pathogens by disrupting cell membrane synthesis and function. For instance, studies have shown that triazoles demonstrate significant efficacy against fungal strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . In vitro studies indicate that such compounds can effectively reduce cell viability in several cancer cell lines.
GlyT1 Inhibition
Recent findings suggest that triazole-containing compounds can act as selective inhibitors of the glycine transporter GlyT1, which is a target for treating schizophrenia and other cognitive disorders. For example, one study reported that similar triazole derivatives exhibited IC50 values in the nanomolar range against GlyT1 . This inhibition is crucial as it may contribute to the modulation of neurotransmitter levels in the brain.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to control groups .
Case Study 2: Cancer Cell Line Studies
In another study focusing on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), triazole derivatives were shown to induce apoptosis through caspase activation pathways. The compound under discussion was included in a series of synthesized analogs that demonstrated promising results in reducing tumor cell proliferation .
Research Findings Summary
Q & A
Basic: What are the common synthetic routes for synthesizing N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides or thiourea derivatives (e.g., using hydrazine or thiocyanates under acidic conditions) .
- Step 2 : Functionalization of the naphthalene core, such as sulfonation or hydroxylation, followed by coupling reactions (e.g., Mitsunobu or Ullmann reactions) to attach the 4-methoxybenzenesulfonamide group .
- Step 3 : Purification via column chromatography or recrystallization, with solvent optimization (e.g., ethanol/water mixtures) to enhance yield and purity .
Advanced: How can researchers optimize reaction conditions to minimize side products during triazole ring formation?
Key strategies include:
- Catalyst selection : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole synthesis, reducing unwanted isomers .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled temperature (60–80°C) prevents decomposition .
- Real-time monitoring : Employing TLC or in-situ FT-IR to detect intermediates and adjust reaction kinetics .
- Byproduct mitigation : Adding scavengers (e.g., molecular sieves) to absorb excess reagents like H₂S generated during thiolation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H-NMR : Identifies proton environments (e.g., hydroxyl, methoxy, and triazole protons). For example, methoxy groups resonate at δ ~3.8–4.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, crucial for verifying sulfonamide and triazole linkages .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
- Single-crystal analysis : Determines bond lengths, angles, and dihedral angles, clarifying tautomeric forms (e.g., thione vs. thiol configurations in the triazole ring) .
- Hydrogen bonding networks : Reveals intermolecular interactions (e.g., O-H···N or S-H···O), aiding in understanding solubility and stability .
- Validation of DFT models : Experimental crystallographic data are compared with computational geometries to refine theoretical parameters .
Basic: What biological activities are associated with structurally similar triazole-sulfonamide hybrids?
- Antimicrobial activity : Analogous compounds inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfonamide-mediated binding .
- Antifungal potential : Triazole rings disrupt fungal cytochrome P450 enzymes, as seen in compounds like fluconazole derivatives .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., sulfonamide) enhance potency, while methoxy groups improve membrane permeability .
Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data?
- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model electron-withdrawing effects of sulfonamide groups .
- Solvent correction : Apply polarizable continuum models (PCM) to account for solvent shifts in NMR or UV-Vis spectra .
- Dynamic effects : Include vibrational coupling in computational models to align IR absorption bands with experimental data .
Basic: What are the stability challenges for this compound under storage conditions?
- Hydrolysis : The sulfonamide group is prone to hydrolysis in aqueous media; lyophilization or storage in anhydrous DMSO is recommended .
- Oxidation : Thiol groups in the triazole ring oxidize to disulfides; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
- Light sensitivity : Aromatic moieties may degrade under UV light; use amber vials for long-term storage .
Advanced: What strategies can overcome bacterial resistance to triazole-sulfonamide hybrids?
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability and bypass efflux pumps .
- Synergistic combinations : Pair with β-lactam antibiotics to target multiple pathways, reducing resistance development .
- Target mutation analysis : Use CRISPR-Cas9 to identify resistance-linked mutations and redesign inhibitors accordingly .
Basic: How is the purity of the compound validated before biological assays?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity; mobile phases often use acetonitrile/water gradients .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- Melting point consistency : Sharp melting points (±2°C) indicate homogeneity, with deviations suggesting impurities .
Advanced: How can computational docking predict binding modes with biological targets?
- Protein preparation : Optimize target structures (e.g., PDB: 1AJX for DHFR) by removing water molecules and adding hydrogens .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on sulfonamide H-bonds and triazole π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
